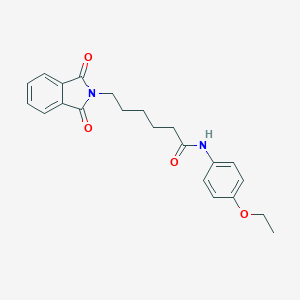
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as DC121, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In neuroscience, 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been used as a tool to study the role of certain proteins in the brain, such as G protein-coupled receptors. 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been studied as a potential inhibitor of various enzymes, including carbonic anhydrase and metalloproteinases, which are involved in a range of physiological processes.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been shown to bind to certain G protein-coupled receptors, which are involved in a range of physiological processes.
Biochemical and Physiological Effects
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to induce cell death in cancer cells and inhibit tumor growth. In neuroscience, 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been used to study the role of certain proteins in the brain, and has been shown to modulate certain neurotransmitter systems. 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, which can have a range of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit specific enzymes and proteins. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide, including the development of new anticancer drugs based on its structure and activity, the exploration of its potential as a tool for neuroscience research, and the investigation of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide and its potential toxicity.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the reaction of 3-chloromethylpyridine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or column chromatography. This method has been optimized to achieve high yields and purity of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Eigenschaften
Produktname |
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C12H10Cl2N2O2S |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-11-4-3-10(6-12(11)14)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
InChI-Schlüssel |
DSZPKPTVMYNCGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)


![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

